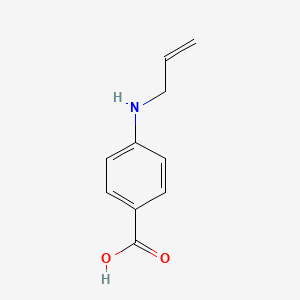

4-(Allylamino)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(prop-2-enylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAMYCLKDWDNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300674 | |

| Record name | 4-(allylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53624-18-3 | |

| Record name | 53624-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(allylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Allylamino)benzoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-(Allylamino)benzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable intermediate in organic synthesis. The protocols and insights detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing reproducibility, mechanistic understanding, and safety.

Introduction: Significance of this compound

This compound is a bifunctional molecule containing both a secondary amine and a carboxylic acid group. This structure makes it a versatile building block in medicinal chemistry and materials science. The allyl group, in particular, offers a reactive handle for further chemical modifications, such as cross-coupling reactions, polymerizations, or the introduction of other functional groups. Its derivatives have been explored for various applications, including the development of novel polymers and as intermediates in the synthesis of pharmacologically active compounds. This guide will focus on the most common and reliable method for its synthesis: the direct N-alkylation of 4-aminobenzoic acid.

Core Synthesis Protocol: N-Alkylation of 4-Aminobenzoic Acid

The primary and most straightforward route to this compound involves the reaction of 4-aminobenzoic acid with an allyl halide (typically allyl bromide) in the presence of a base.

Reaction Mechanism

The synthesis proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The amino group of 4-aminobenzoic acid acts as the nucleophile, attacking the electrophilic carbon of the allyl halide. A base is required to deprotonate the nitrogen atom of the resulting ammonium salt, regenerating the amine and driving the reaction towards the desired product.

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a well-established method for the synthesis of this compound.

Materials and Reagents:

-

4-Aminobenzoic acid

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF) or Ethanol

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to the solution. The base is crucial for neutralizing the hydrobromic acid byproduct formed during the reaction.

-

Addition of Alkylating Agent: Add allyl bromide (1.1-1.5 equivalents) dropwise to the stirred suspension. An excess of allyl bromide is used to ensure complete conversion of the starting material.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and allow it to stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4. This will protonate the carboxylic acid group, causing the product to precipitate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

-

Data Summary

| Parameter | Value |

| Starting Material | 4-Aminobenzoic acid |

| Reagents | Allyl bromide, Potassium carbonate |

| Solvent | Dimethylformamide (DMF) or Ethanol |

| Reaction Time | 12-24 hours |

| Temperature | 60-80 °C |

| Typical Yield | 70-85% |

| Purification | Recrystallization or Column Chromatography |

Characterization of this compound

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Approximately 165-168 °C.

-

¹H NMR: Expected signals include aromatic protons, a vinyl proton multiplet, and methylene protons of the allyl group, as well as signals for the amine and carboxylic acid protons.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the carbons of the allyl group, and the carboxyl carbon.

-

IR Spectroscopy: Key peaks will be observed for the N-H stretch, C=O stretch of the carboxylic acid, and C=C stretch of the allyl group.

Alternative Synthetic Approaches

Reductive Amination

Reductive amination offers an alternative route, starting from 4-formylbenzoic acid and allylamine.

Mechanism:

-

Imine Formation: 4-formylbenzoic acid reacts with allylamine to form an intermediate imine.

-

Reduction: The imine is then reduced in situ using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the final product.

An In-Depth Technical Guide to the Synthesis of 4-(Allylamino)benzoic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(Allylamino)benzoic acid, a valuable secondary amine derivative of p-aminobenzoic acid (PABA). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a robust and reproducible synthetic method. The protocol detailed herein is grounded in established chemical principles and has been designed for practical implementation in a standard laboratory setting.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The parent molecule, PABA, is a well-known intermediate in the biosynthesis of folates in bacteria and has been utilized in various pharmaceutical and cosmetic applications.[1] The introduction of an allyl group to the amino functionality can modulate the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel therapeutic agents.

The synthesis of this compound is most commonly achieved through the direct N-alkylation of 4-aminobenzoic acid. This approach offers a straightforward and efficient route to the desired product. The core of this synthesis involves the reaction of 4-aminobenzoic acid with an allyl halide in the presence of a suitable base. This guide will focus on a well-established method utilizing potassium carbonate as the base and acetone as the solvent, which provides a clean reaction with good yields.[2][3][4]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of the allyl halide. The base, potassium carbonate, serves to deprotonate the carboxylic acid and the ammonium intermediate, driving the reaction to completion.

Caption: Reaction scheme for the N-alkylation of 4-aminobenzoic acid.

Materials and Equipment

Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| 4-Aminobenzoic acid (PABA) | C₇H₇NO₂ | 137.14 | 150-13-0 | ≥99% | Sigma-Aldrich |

| Allyl bromide | C₃H₅Br | 120.98 | 106-95-6 | 99% | Sigma-Aldrich |

| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Sigma-Aldrich |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS grade | Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS grade | Fisher Scientific |

| Hydrochloric acid (concentrated) | HCl | 36.46 | 7647-01-0 | 37% | VWR |

| Deionized water | H₂O | 18.02 | 7732-18-5 | - | In-house |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Buchner funnel and flask

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH meter or pH paper

Experimental Protocol: Step-by-Step Synthesis

This protocol is adapted from established procedures for the N-alkylation of PABA.

Caption: Step-by-step workflow for the synthesis of this compound.

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.37 g, 10.0 mmol, 1.0 equivalent) and 50 mL of acetone.

-

Stir the suspension and add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).

2. Addition of Alkylating Agent:

-

To the stirred suspension, add allyl bromide (1.04 mL, 1.45 g, 12.0 mmol, 1.2 equivalents) dropwise at room temperature.

3. Reaction:

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with continuous stirring.

-

Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The disappearance of the starting material (PABA) and the appearance of a new, less polar spot indicates the progression of the reaction.

4. Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and other inorganic salts using a Buchner funnel. Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

-

Dissolve the resulting crude residue in 50 mL of deionized water. The product should be soluble in the aqueous base.

-

Wash the aqueous solution with ethyl acetate (2 x 25 mL) to remove any unreacted allyl bromide and non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 4-5 with concentrated hydrochloric acid. This will protonate the carboxylate group, causing the product to precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold deionized water to remove any remaining salts.

-

Dry the purified product under vacuum to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | 148-151 °C[5] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 12.5 (s, 1H, COOH), 7.7 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 6.0-5.8 (m, 1H, -CH=), 5.3-5.1 (m, 2H, =CH₂), 3.8 (t, 2H, N-CH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 167.5, 152.0, 135.5, 131.5, 116.5, 112.0, 45.0 |

| FT-IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch, broad), 1670 (C=O stretch), 1605, 1520 (aromatic C=C stretch), 1290 (C-N stretch) |

| Mass Spec. (ESI-MS) | m/z: 178.08 [M+H]⁺, 176.06 [M-H]⁻ for C₁₀H₁₁NO₂ |

Discussion and Key Considerations

-

Choice of Base and Solvent: Potassium carbonate is an effective and economical base for this N-alkylation. Acetone is a suitable solvent as it is polar enough to dissolve the reactants to some extent and has a convenient boiling point for reflux.

-

Stoichiometry: A slight excess of the alkylating agent (allyl bromide) is used to ensure complete consumption of the starting PABA. A larger excess should be avoided to minimize the formation of the dialkylated product.

-

Reaction Monitoring: TLC is a crucial tool for monitoring the reaction's progress. The disappearance of the PABA spot and the formation of the product spot, which should be less polar, will indicate the reaction's endpoint.

-

Purification: The acid-base work-up is a highly effective method for purifying the product. The desired product is a carboxylic acid, which can be deprotonated to form a water-soluble carboxylate salt, allowing for the removal of non-acidic impurities through an organic wash. Subsequent acidification precipitates the pure product.

-

Safety Precautions: Allyl bromide is a lachrymator and is toxic. This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

The described protocol for the synthesis of this compound via N-alkylation of 4-aminobenzoic acid is a reliable and efficient method suitable for laboratory-scale preparation. By following the detailed steps and considering the key points discussed, researchers can obtain the target compound in good yield and purity, ready for further investigation in various research and development applications.

References

-

Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link][2]

-

Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220–2230. [Link][3]

-

Request PDF | An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (n.d.). ResearchGate. [Link][4]

-

Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1–11. [Link][1]

-

European Patent Office. (2005). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. EP1853548B1. [Link][5]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-(Allylamino)benzoic acid chemical properties and structure

An In-Depth Technical Guide to 4-(Allylamino)benzoic Acid: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 53624-18-3) is a derivative of benzoic acid featuring a secondary allylamine substituent at the para position of the benzene ring.[1] This bifunctional molecule, incorporating a carboxylic acid, an aromatic amine, and a reactive alkene moiety, serves as a versatile and valuable building block in synthetic organic and medicinal chemistry.[1] Its unique structural features enable its use as a key intermediate in the synthesis of more complex organic compounds and potential pharmaceutical agents.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic characteristics, a detailed synthetic protocol, chemical reactivity, and potential applications, with a focus on its utility for researchers in drug discovery and chemical synthesis.

Chemical Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₀H₁₁NO₂.[1] The structure consists of a central benzene ring substituted with a carboxylic acid group and an allylamino group (-NHCH₂CH=CH₂) at positions 1 and 4, respectively. The presence of the electron-donating amino group and the electron-withdrawing carboxyl group influences the electronic properties of the aromatic ring. The allyl group provides a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53624-18-3 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 344.1 °C at 760 mmHg | [1][3] |

| Density | 1.185 g/cm³ | [1][3] |

| Flash Point | 161.9 °C | [1][3] |

| Refractive Index | 1.609 | [1] |

| LogP | 2.50 | [2] |

| InChI Key | KAAMYCLKDWDNNY-UHFFFAOYSA-N |

Note: Melting point and solubility data are not consistently reported in the reviewed literature.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for each proton environment. The aromatic protons would likely appear as a pair of doublets (an AA'BB' system), characteristic of para-substituted benzene rings. The allyl group protons would present as a complex multiplet system: a doublet of triplets for the -CH₂- group, a multiplet for the internal vinyl proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂). A broad singlet corresponding to the carboxylic acid proton (-COOH) would be observed far downfield, while the secondary amine proton (-NH-) would also appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display ten distinct carbon signals. Four signals would be in the aromatic region (approx. 110-155 ppm), with the carboxyl- and amino-substituted carbons being the most deshielded and shielded, respectively. The carbonyl carbon of the carboxylic acid would appear significantly downfield (approx. 167-172 ppm). The three carbons of the allyl group would be found in the aliphatic/alkene region (approx. 45 ppm for the CH₂, 115 ppm for the =CH₂, and 135 ppm for the -CH=).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides critical information about the functional groups present. Key absorption bands would include: a very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp N-H stretch from the secondary amine (approx. 3300-3500 cm⁻¹), a strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹), a C=C stretch from the alkene (approx. 1640-1680 cm⁻¹), and C=C stretches from the aromatic ring (approx. 1450-1600 cm⁻¹).[7][8]

-

MS (Mass Spectrometry): Electron ionization mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 177. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the allyl side chain.

Synthesis and Purification

This compound is most logically and efficiently synthesized via the N-alkylation of 4-aminobenzoic acid with an allyl halide, such as allyl bromide. This is a standard nucleophilic substitution reaction where the amino group of 4-aminobenzoic acid acts as the nucleophile.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize this compound from 4-aminobenzoic acid and allyl bromide.

Reagents & Materials:

-

4-Aminobenzoic acid (PABA)

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF) or Ethanol

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzoic acid (1.0 eq) and a suitable solvent such as DMF or ethanol.

-

Addition of Base: Add a mild inorganic base, such as potassium carbonate (2.0 eq), to the suspension. The base is crucial to neutralize the hydrobromic acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Nucleophilic Substitution: While stirring, add allyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This step protonates the carboxylate salt to precipitate the desired carboxylic acid product while keeping any unreacted PABA and potential dialkylated byproducts in solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash sequentially with water and brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

This compound is a trifunctional molecule, and its reactivity is dictated by its carboxylic acid, secondary aromatic amine, and terminal alkene groups. This makes it a highly versatile intermediate.[1]

-

Carboxylic Acid: Can undergo standard reactions like esterification, conversion to acid chlorides, and amidation to generate a wide array of derivatives.

-

Secondary Amine: Can be further alkylated, acylated, or participate in cross-coupling reactions.

-

Alkene: The allyl group's double bond is susceptible to addition reactions (e.g., halogenation, hydrogenation), oxidation, and can participate in transition-metal-catalyzed reactions like Heck coupling or olefin metathesis.

Caption: Reactivity of this compound's functional groups.

Applications in Research and Development

The primary utility of this compound lies in its role as an intermediate for constructing more complex molecules.[1]

-

Pharmaceutical Synthesis: It serves as a scaffold in medicinal chemistry to develop novel therapeutic agents. The combination of an aromatic acid and a flexible side chain is a common motif in drug design.[1]

-

Anti-inflammatory and Analgesic Research: Studies have suggested that the allylamine moiety may contribute to potential anti-inflammatory and analgesic properties, making this compound and its derivatives promising candidates for further investigation in pain and inflammation management.[1]

-

Polymer and Materials Science: The carboxylic acid and alkene functionalities allow for its potential use as a monomer in polymerization reactions to create functional materials.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate precautions in a laboratory setting.

-

Hazard Classifications: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[9] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8 °C.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive building block for researchers. Understanding its chemical properties, spectroscopic signatures, and handling requirements is essential for its effective and safe utilization in the laboratory. Further exploration of its derivatives may lead to the discovery of novel compounds with significant biological activity.

References

-

LookChem. This compound - 53624-18-3. [Link]

-

PubChem. 4-(Allylamino)-3-nitrobenzoic acid | C10H10N2O4 | CID 11715531. [Link]

-

PubChem. 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597. [Link]

-

PubChemLite. Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-(diethylamino)ethyl ester, hydrochloride. [Link]

-

NIST. Benzoic acid, 4-(methylamino)-. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST. Benzoic Acid (Acidimetric Standard) Safety Data Sheet. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

-

Techno PharmChem. 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. [Link]

-

PubMed. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. [Link]

-

National Institutes of Health. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. [Link]

-

National Institutes of Health. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]

-

ResearchGate. Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. [Link]

-

NIST. 4-Aminobenzoic acid. [Link]

-

SIELC Technologies. Benzoic acid, 4-(ethylamino)-, ethyl ester. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. [Link]

-

NIST. Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

Golm Metabolome Database. Replica Mass Spectra of Benzoic acid, 4-amino- (2TMS). [Link]

- Google Patents.

-

ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

MDPI. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Hit2Lead | this compound | CAS# 53624-18-3 | MFCD02252822 | BB-5750073 [hit2lead.com]

- 3. Page loading... [guidechem.com]

- 4. 4-(Methylamino)benzoic acid(10541-83-0) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Aminobenzoic acid [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. technopharmchem.com [technopharmchem.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(Allylamino)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Allylamino)benzoic acid (C₁₀H₁₁NO₂). As a niche synthetic building block, its complete spectral data is not always compiled in public databases. This document serves as both a predictive guide and a methodological framework for researchers. By leveraging foundational spectroscopic principles and comparative data from analogous structures, we will construct a reliable, predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This approach mirrors the real-world workflow of a research scientist tasked with confirming the structure of a novel or sparsely documented compound, emphasizing the synergy between predictive analysis and empirical data acquisition.

Introduction: The Imperative for Spectroscopic Verification

This compound is a derivative of 4-aminobenzoic acid, incorporating a reactive allyl group. This functionalization makes it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other advanced materials. Before its use in any application, unequivocal structural confirmation and purity assessment are paramount. This is achieved through a combination of spectroscopic techniques that, together, provide a complete "fingerprint" of the molecule.

This guide is structured to walk researchers through the logical process of spectroscopic analysis. We will detail the theoretical underpinnings, present standardized protocols for data acquisition, and interpret the predicted data for each technique. The core principle is one of self-validation : the data from NMR, IR, and MS must converge to support a single, unambiguous molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C).

Predicted ¹H NMR Spectrum

The proton NMR spectrum allows us to identify and count the different types of hydrogen atoms in the molecule. For this compound, we anticipate signals from the carboxylic acid, the secondary amine, the aromatic ring, and the allyl group. The spectrum is best acquired in a solvent like DMSO-d₆, which can exchange with the acidic and amine protons, allowing for their observation.

Structural Assignments for ¹H NMR:

A diagram of this compound with protons labeled for correlation with NMR data.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| Hₐ | ~12.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration and temperature-dependent.[1] |

| Hᵦ | ~7.75 | Doublet | 2H | Aromatic (ortho to -COOH) | These protons are deshielded by the electron-withdrawing carboxylic acid group. They appear as a doublet due to coupling with Hc.[2][3] |

| H꜀ | ~6.65 | Doublet | 2H | Aromatic (ortho to -NH) | These protons are shielded by the electron-donating amino group, shifting them significantly upfield relative to Hᵦ. They appear as a doublet due to coupling with Hᵦ.[2][3] |

| H꜀ | ~6.40 | Triplet | 1H | Amine (-NH) | The amine proton signal is often broad and its position can vary. It will likely show coupling to the adjacent methylene protons (Hₑ), appearing as a triplet. |

| Hₑ | ~5.95 | Multiplet (ddt) | 1H | Allyl (Internal Vinyl, -CH=) | This proton is coupled to the terminal vinyl protons (Hբ, Hբ') and the allylic protons (Hₑ), resulting in a complex multiplet. |

| Hբ, Hբ' | ~5.20 | Multiplet | 2H | Allyl (Terminal Vinyl, =CH₂) | These two protons are diastereotopic and will show coupling to each other (geminal), to the internal vinyl proton (Hₑ, cis/trans), and a small coupling to the allylic protons (Hₑ). |

| Hₑ | ~3.85 | Doublet | 2H | Allyl (Allylic, -NH-CH₂-) | These protons are adjacent to the nitrogen and the double bond. They are coupled to the amine proton (H꜀) and the internal vinyl proton (Hₑ). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the molecule's symmetry, we expect to see 8 distinct signals for the 10 carbon atoms.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| C1 | ~167.5 | Carboxylic Acid (-COOH) | The carbonyl carbon of a benzoic acid derivative is highly deshielded.[4][5] |

| C2 | ~152.0 | Aromatic (C-NH) | This quaternary carbon is attached to the electron-donating nitrogen, shifting it downfield. |

| C3 | ~135.0 | Allyl (-CH=) | The internal carbon of the vinyl group. |

| C4 | ~131.5 | Aromatic (CH, ortho to -COOH) | Aromatic CH carbons typically appear in the 110-140 ppm range. These are deshielded by the adjacent carboxyl group. |

| C5 | ~122.0 | Aromatic (C-COOH) | This quaternary carbon is deshielded by the attached carboxyl group.[4][6] |

| C6 | ~117.0 | Allyl (=CH₂) | The terminal carbon of the vinyl group.[7][8] |

| C7 | ~112.5 | Aromatic (CH, ortho to -NH) | These carbons are shielded by the electron-donating amino group, shifting them upfield. |

| C8 | ~45.5 | Allyl (-NH-CH₂-) | This aliphatic carbon is adjacent to a nitrogen, placing it in the 40-50 ppm range.[7] |

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).[9][10]

-

Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[11]

-

Ensure complete dissolution by gentle vortexing or sonication. The solution must be homogeneous and free of particulates.[10]

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[12][13]

-

Wipe the outside of the NMR tube and cap it securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., Bruker 400 MHz).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 2-second relaxation delay).

-

Acquire the proton-decoupled ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum Interpretation

The IR spectrum of this compound should clearly show characteristic absorptions for the O-H and N-H bonds, the C=O of the acid, and the C=C bonds of the aromatic ring and allyl group.

Predicted IR Absorption Frequencies (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic & Vinylic C-H |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (conjugated) |

| ~1640 | Medium | C=C Stretch | Alkene (Allyl) |

| 1600, 1510 | Strong to Medium | C=C Stretch | Aromatic Ring |

| ~1300 | Strong | C-O Stretch | Carboxylic Acid |

| ~1250 | Strong | C-N Stretch | Aryl Amine |

| 990, 910 | Strong | =C-H Bend (Out-of-Plane) | Alkene (Allyl) |

Data sourced from standard IR correlation tables.[14][15][16][17]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[18][19]

-

Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[20] Collect a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[21]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[22]

-

Data Collection: Collect the sample spectrum (e.g., averaging 16 or 32 scans at a resolution of 4 cm⁻¹). The resulting spectrum will be automatically ratioed against the background.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.[23][24]

Predicted Mass Spectrum Interpretation

The molecular formula C₁₀H₁₁NO₂ gives a molecular weight of approximately 177.19 g/mol .

-

Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak. For this compound, this peak is expected at an m/z of 177.

-

Fragmentation Analysis: The high energy of EI-MS will cause the molecular ion to break apart into smaller, characteristic fragments. The most stable fragments will be the most abundant.[25]

Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment | Neutral Loss | Rationale |

| 177 | [C₁₀H₁₁NO₂]⁺ | - | Molecular Ion (M⁺) |

| 160 | [C₁₀H₁₀NO]⁺ | -OH (17) | Loss of the hydroxyl radical from the carboxylic acid is a very common fragmentation for benzoic acids.[26] |

| 132 | [C₉H₁₀N]⁺ | -COOH (45) | Loss of the entire carboxyl group as a radical is another characteristic fragmentation pathway.[27] |

| 136 | [C₇H₆NO₂]⁺ | -C₃H₅ (41) | Loss of the allyl radical via cleavage of the C-N bond. |

| 105 | [C₇H₅O]⁺ | -OH, -C₃H₅ | Loss of OH followed by loss of the allyl group, or vice versa, leading to the stable benzoyl cation. This is often the base peak for benzoic acid derivatives.[26][28] |

| 77 | [C₆H₅]⁺ | -COOH, -C₃H₅ | Loss of all substituents to yield the phenyl cation.[26] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A minute quantity of the sample (micrograms) is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatile and thermally stable.[24]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[29][30] This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺).

-

Fragmentation: Excess energy transferred during ionization causes the M⁺ to fragment into smaller ions and neutral radicals.

-

Analysis: The positively charged ions (both the M⁺ and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of a molecule like this compound is a process of logical deduction, where each piece of spectroscopic data provides a unique clue that must align with the others.

The Self-Validating Workflow

The diagram below illustrates the synergistic and self-validating nature of a comprehensive spectroscopic analysis.

Caption: Integrated workflow for spectroscopic characterization.

This workflow demonstrates true scientific integrity. The molecular weight from MS must match the formula derived from NMR integration and ¹³C counts. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. Any discrepancy at the validation stage would necessitate a re-evaluation of the proposed structure or the purity of the sample.

References

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

NMR Sample Preparation. University of Edinburgh. [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

-

An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI Technologies. [Link]

-

IR frequency table. University of York. [Link]

-

NMR Sample Preparation. University of Reading. [Link]

-

FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

Mass spectrum of benzoic acid fragmentation pattern. Doc Brown's Chemistry. [Link]

-

Spec IR Table For Common Chemical Symbols. Scribd. [Link]

-

IR Chart. UCLA Chemistry. [Link]

-

Supplementary Information for Metal-free oxidation of aldehydes to carboxylic acids. The Royal Society of Chemistry. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Experimental high-resolution solid-state 13C NMR data for the 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid. ResearchGate. [Link]

-

Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. Chemistry & Chemical Technology. [Link]

-

Infrared spectroscopy correlation table. Wikipedia. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ChemEd DL. [Link]

-

NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

-

N-allylaniline 13C NMR. SpectraBase. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains. Frontiers in Space Technologies. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Fragmentation Processes. In Structure Determination of Organic Compounds. [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. [Link]

-

Electron Ionization. Chemistry LibreTexts. [Link]

-

Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]

-

Mass Spectrometry Ionization Methods. Emory University. [Link]

-

Characteristic ¹H NMR Absorptions of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

ATR FTIR Basics. Bruker. [Link]

-

What is the value of M/Z at base peak of benzoic acid? ResearchGate. [Link]

-

Short Summary of 1H-NMR Interpretation. University of Wisconsin-River Falls. [Link]

-

ELECTRON IONIZATION IN MASS SPECTROSCOPY. SlideShare. [Link]

-

A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST. [Link]

-

Fragmentation and Interpretation of Spectra. In Gas Chromatography & Mass Spectrometry: A Practical Guide. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

Benzoic acid, 4-(methylamino)-. NIST WebBook. [Link]

-

Electron ionization. Wikipedia. [Link]

-

Benzoic acid, 4-(dimethylamino)-. NIST WebBook. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. YouTube. [Link]

-

Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols. PubMed. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. CORE. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Replica Mass Spectra of Benzoic acid, 4-amino- (2TMS). Golm Metabolome Database. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms | Academic Journals and Conferences [science2016.lp.edu.ua]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. organomation.com [organomation.com]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. sites.bu.edu [sites.bu.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 19. m.youtube.com [m.youtube.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Electron ionization - Wikipedia [en.wikipedia.org]

- 25. pharmacy180.com [pharmacy180.com]

- 26. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 27. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 30. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-Depth Technical Guide to 4-(Allylamino)benzoic Acid (CAS: 53624-18-3): Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Allylamino)benzoic acid, identified by CAS number 53624-18-3, is a bifunctional organic molecule that serves as a valuable intermediate in synthetic and medicinal chemistry.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, plausible synthetic routes, spectroscopic characterization, key applications, and essential safety protocols. As a derivative of benzoic acid, it incorporates both a reactive allyl group and a versatile carboxylic acid moiety, making it a strategic building block for the development of novel therapeutic agents and complex organic structures.[1][2]

Core Chemical and Physical Properties

This compound is a white to off-white solid compound at room temperature.[3] Its structure features a secondary amine linkage between an allyl group and the 4-position of a benzoic acid ring. This unique combination of functional groups dictates its chemical reactivity and physical characteristics.

References

An In-depth Technical Guide to the Solubility of 4-(Allylamino)benzoic acid in Common Laboratory Solvents

Abstract

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a compound, defined as the maximum concentration that can be dissolved in a given solvent at a specific temperature and pressure, is a cornerstone of chemical and pharmaceutical development.[2] In drug discovery, poor aqueous solubility is a major hurdle, often leading to low bioavailability and suboptimal drug efficacy.[2][3] More than 40% of new chemical entities (NCEs) are reported to be poorly soluble in water, making solubility assessment a pivotal step in early-stage development.[4] A thorough understanding of a compound's solubility in a range of solvents is essential for a multitude of applications, including:

-

Formulation Development: Selecting appropriate solvent systems for oral, parenteral, and topical drug formulations.

-

Purification: Designing effective crystallization and chromatography methods.[5]

-

Chemical Synthesis: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and UV-spectrophotometry.[6]

This guide will focus on 4-(Allylamino)benzoic acid, a derivative of benzoic acid. While specific solubility data is sparse, we can infer its likely behavior by examining its structural features and comparing it to related molecules.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility.[7] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[8]

Several key factors influence the solubility of an organic compound like this compound:

-

Polarity: The polarity of a molecule, arising from the presence of polar bonds and functional groups, is a primary determinant of its solubility. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[7][8] this compound possesses both polar (carboxylic acid, secondary amine) and nonpolar (benzene ring, allyl group) regions, suggesting a nuanced solubility profile.

-

Hydrogen Bonding: The ability of a molecule to form hydrogen bonds significantly enhances its solubility in protic solvents like water and alcohols.[7] The carboxylic acid and secondary amine groups in this compound can act as both hydrogen bond donors and acceptors.

-

Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is needed to overcome the crystal lattice forces and to create a larger cavity in the solvent.[9][10]

-

pH: For ionizable compounds, such as those containing acidic or basic functional groups, solubility is highly dependent on the pH of the solution.[11] The carboxylic acid group of this compound will be deprotonated at basic pH, forming a more soluble carboxylate salt. Conversely, the amino group can be protonated at acidic pH, also increasing aqueous solubility.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution. For most solids, solubility increases with temperature as the dissolution process is endothermic.[9]

Based on the structure of this compound, we can anticipate its solubility behavior. The presence of the polar carboxylic acid and amino groups suggests some solubility in polar solvents. However, the nonpolar benzene ring and allyl group will contribute to its solubility in less polar organic solvents.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[6][12] This technique measures the equilibrium solubility, which represents the saturation point of the solute in the solvent under specific conditions.[13][14]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the different test solvents. "Excess" means that undissolved solid should be visible after the equilibration period.[6]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure all undissolved particles are removed, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.[6] Pre-rinsing the filter with the saturated solution can minimize drug adsorption to the filter membrane.[6]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

-

A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.[14]

-

Anticipated Solubility Profile and Data Interpretation

While experimental data for this compound is not available, we can predict its solubility in common laboratory solvents based on its chemical structure and by drawing parallels with benzoic acid and other related compounds.

Physicochemical Properties of Related Compounds

To inform our predictions, let's consider the properties of benzoic acid and a structurally similar compound, 4-(Allylamino)-3-nitrobenzoic acid.

| Property | Benzoic Acid | 4-(Allylamino)-3-nitrobenzoic acid | This compound (Predicted) |

| Molecular Weight | 122.12 g/mol [15] | 222.20 g/mol [16] | 177.20 g/mol [17] |

| LogP | 1.87 | 2.5[16] | ~2.2 (Estimated) |

| Hydrogen Bond Donors | 1 | 2[16] | 2 |

| Hydrogen Bond Acceptors | 2 | 5[16] | 3 |

LogP (octanol-water partition coefficient) is a measure of a compound's lipophilicity. A higher LogP indicates lower water solubility.

Predicted Solubility in Different Solvent Classes

The following diagram illustrates the expected relationship between solvent properties and the solubility of this compound.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. ucd.ie [ucd.ie]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. 4-(Allylamino)-3-nitrobenzoic acid | C10H10N2O4 | CID 11715531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Mechanisms of Action of 4-(Allylamino)benzoic Acid Derivatives

Introduction

In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount to developing novel therapeutics. One such scaffold is 4-aminobenzoic acid (PABA), a fundamental building block whose structural simplicity belies its significant role in medicinal chemistry.[1][2][3] Derivatives of PABA are implicated in a vast array of biological activities, from antimicrobial and anti-inflammatory to anticancer and anesthetic effects.[1][2][3] This guide focuses on the derivatives of 4-(Allylamino)benzoic acid, a specific analogue of PABA. While literature dedicated exclusively to the 4-allylamino variant is nascent, an extensive body of research on the broader class of 4-aminobenzoic acid derivatives provides a robust framework for understanding its probable mechanisms of action.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will synthesize current knowledge, elucidate the core molecular mechanisms, detail the structure-activity relationships, and provide validated experimental protocols to investigate these compounds. We will explore how subtle modifications to the PABA backbone can dramatically alter biological targets, transforming a simple aromatic acid into a potent modulator of complex cellular pathways.

Core Mechanisms of Action: A Multi-Target Landscape

The 4-aminobenzoic acid scaffold is a privileged structure that can be tailored to interact with a diverse range of biological targets. The primary mechanisms of action for its derivatives can be broadly categorized into enzyme inhibition, receptor antagonism, and ion channel blockade.

Enzyme Inhibition

The most prevalent mechanism of action for benzoic acid derivatives is the inhibition of key enzymes involved in disease pathology.

a) Tyrosine Kinase Inhibition in Oncology

Receptor tyrosine kinases (RTKs) are critical regulators of cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4] Several derivatives based on the 4-aminobenzamide framework have shown potent inhibitory activity against RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl.[4]

These inhibitors typically function as ATP-competitive agents, occupying the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade. For instance, analogues with a (trifluoromethyl)benzene ring have demonstrated high potency against EGFR, with inhibition percentages reaching over 90% at nanomolar concentrations.[4] The 4-aminobenzoic acid moiety often serves as a crucial scaffold for orienting the molecule within the kinase's active site, forming key hydrogen bonds and hydrophobic interactions.

b) Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition in Prostate Cancer

AKR1C3 is a key enzyme in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone, within prostate tumors.[5][6] Its upregulation is strongly implicated in the progression of castrate-resistant prostate cancer (CRPC).[5][6] Substituted 3-(phenylamino)benzoic acids have been identified as potent and highly selective inhibitors of AKR1C3.[5]

The mechanism relies on the specific geometry of the inhibitor. A meta arrangement of the carboxylic acid and the secondary amine on the benzoic acid ring is crucial for conferring selectivity for AKR1C3 over its closely related isoforms (AKR1C1 and AKR1C2).[5] These compounds act as competitive inhibitors, likely binding to the enzyme's active site and preventing the binding of its natural steroid substrates.[5] The potency is further influenced by the electronic effects of substituents on the phenylamino ring, highlighting a clear structure-activity relationship.[5]

c) Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer, HDACs are often overexpressed, silencing tumor suppressor genes.[7][8] Benzoic acid derivatives, particularly those with additional hydroxyl groups like 3,4-dihydroxybenzoic acid (DHBA), have been identified as potent HDAC inhibitors.[7][8]

The proposed mechanism involves the inhibitor binding to the active site of the HDAC enzyme. The carboxyl group of the benzoic acid moiety likely chelates the essential zinc ion in the HDAC active site, a common feature for many HDAC inhibitors.[9][10] This binding blocks the enzyme's catalytic activity, leading to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, cancer cell growth inhibition and apoptosis.[7][8]

Receptor Antagonism

Very Late Antigen-4 (VLA-4) Antagonism in Inflammation

VLA-4 (also known as integrin α4β1) is a cell adhesion molecule expressed on leukocytes that mediates their migration to sites of inflammation. Antagonizing VLA-4 is a validated strategy for treating inflammatory diseases. A series of benzoic acid derivatives has been developed as potent, orally active VLA-4 antagonists.[11]

These molecules function by blocking the interaction between VLA-4 and its ligand, vascular cell adhesion molecule-1 (VCAM-1), on the surface of endothelial cells. This disruption prevents the adhesion and transmigration of leukocytes across the blood vessel wall, thereby reducing the inflammatory response. The benzoic acid core serves as a scaffold, with specific substitutions being critical for improving pharmacokinetic properties and achieving high-affinity binding to the VLA-4 receptor.[11] One lead compound from these studies demonstrated an IC50 value of 0.51 nM, showcasing the high potency achievable with this scaffold.[11]

Ion Channel Blockade

Voltage-Gated Sodium Channel Blockade in Local Anesthesia

Perhaps one of the most classic mechanisms for this class of compounds is the blockade of voltage-gated sodium channels, which is the basis for local anesthesia.[12] Derivatives like procaine and benzocaine are esters of para-aminobenzoic acid.[13]

The mechanism of action involves the unionized, lipophilic form of the drug crossing the neuronal membrane.[12] Once inside the cell, the molecule equilibrates into its ionized (cationic) form. This cation then binds to a specific receptor site within the pore of the voltage-gated sodium channel, physically occluding it.[12] By blocking sodium influx, these agents prevent the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses and producing a local anesthetic effect.[13] The structure-activity relationship is well-defined: the lipophilic aryl group (the benzoic acid part), an intermediate ester or amide linkage, and a hydrophilic amino group are all essential for activity.[14][15]

Antimicrobial Mechanisms

Inhibition of Folate Synthesis

As structural analogues of PABA, many 4-aminobenzoic acid derivatives exert their antimicrobial effects by targeting the bacterial folic acid synthesis pathway.[16][17] This pathway is essential for bacteria to produce precursors for DNA and RNA synthesis, but it is absent in humans, who obtain folate from their diet. This selectivity makes it an excellent target for antibiotics.

The mechanism mimics that of sulfonamide drugs. The derivative competitively inhibits the enzyme dihydropteroate synthase (DHPS), which catalyzes the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[16][17] By blocking this crucial step, the bacteria are starved of essential folate, leading to a bacteriostatic effect.[17]

Structure-Activity Relationships (SAR)

The causality behind experimental choices in modifying the 4-aminobenzoic acid scaffold is rooted in understanding its structure-activity relationships.

-

Aryl Group Substitution: For local anesthetics, substituting the aryl ring with electron-donating groups (e.g., alkoxy, amino) in the ortho or para positions enhances activity.[14][15] This increases the electron density of the carbonyl oxygen, which is thought to improve binding to the sodium channel receptor.[15]

-

Intermediate Chain: The nature of the linker between the aromatic ring and the terminal amine is critical. In local anesthetics, anesthetic potency follows the order: Sulphur > Oxygen > Carbon > Nitrogen.[14] Amide linkers are generally more resistant to hydrolysis by plasma esterases than ester linkers, leading to a longer duration of action.[12][14]

-

Amino Group: For most activities, a tertiary amine is preferred as it allows for the formation of water-soluble salts (e.g., HCl salts) for formulation while maintaining the necessary lipophilicity to cross cell membranes.[14]

-

Carboxylic Acid Position: As seen in AKR1C3 inhibitors, the position of the carboxylic acid is crucial for selectivity. A meta orientation of the carboxyl and amino groups on the phenyl ring confers selectivity for AKR1C3, whereas an ortho arrangement is common in non-selective inhibitors like flufenamic acid.[5]

Experimental Protocols for Mechanistic Elucidation

To ensure trustworthiness, every protocol described must be a self-validating system, including appropriate controls to confirm the reliability of the results.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency (IC50) of a compound against a target enzyme, such as a tyrosine kinase or AKR1C3.[18][19][20]

Objective: To quantify the concentration of a this compound derivative required to inhibit 50% of the target enzyme's activity.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Cofactors (e.g., ATP for kinases, NADPH for reductases)

-

Assay buffer (optimized for pH and salt concentration)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Positive control inhibitor (known inhibitor of the enzyme)

-

Negative control (DMSO vehicle)

-

96-well or 384-well microplates (black or white, depending on detection method)

-

Microplate reader (capable of measuring luminescence, fluorescence, or absorbance)

Methodology:

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is common.

-

Assay Plate Preparation:

-

Add 5 µL of the diluted test compound, positive control, or negative control (DMSO) to the appropriate wells of the microplate.

-

Add 10 µL of a solution containing the target enzyme at a pre-determined optimal concentration (e.g., 2X final concentration).

-

Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

-

Initiate Reaction: Add 5 µL of a solution containing the substrate and any necessary cofactors (e.g., 4X final concentration) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a fixed period (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.

-

Signal Detection: Add the detection reagent according to the manufacturer's instructions. For example, for a kinase assay like ADP-Glo™, this reagent stops the reaction and measures the amount of ADP produced via a luminescence signal.

-

Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the background reading (wells with no enzyme).

-

Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control (or no enzyme) as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

-

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]

- 14. pharmacy180.com [pharmacy180.com]

- 15. youtube.com [youtube.com]

- 16. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 18. benchchem.com [benchchem.com]

- 19. superchemistryclasses.com [superchemistryclasses.com]

- 20. A standard operating procedure for an enzymatic activity inhibition assay [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 4-(Allylamino)benzoic Acid: A Technical Guide for Researchers

Introduction

4-(Allylamino)benzoic acid is an aromatic organic compound featuring a benzoic acid scaffold substituted with an allylamino group at the para position. Its molecular formula is C10H11NO2, and it has a molecular weight of 177.203 g/mol [1]. While direct, extensive research on the specific biological activities of this compound is not widely published, the well-documented and diverse bioactivities of benzoic acid and its derivatives provide a strong foundation for exploring its potential therapeutic applications. This guide synthesizes existing knowledge on related compounds to propose potential biological activities for this compound and provides detailed experimental protocols for their investigation.

Derivatives of benzoic acid are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[2]. The introduction of various substituents to the benzoic acid core can significantly modulate these activities, making this compound a molecule of interest for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C10H11NO2 | [1] |

| Molecular Weight | 177.203 | [1] |

| CAS Number | 53624-18-3 | [3] |

| InChI Key | KAAMYCLKDWDNNY-UHFFFAOYSA-N | [1][3] |

Potential Biological Activities and Mechanistic Insights

Based on the established activities of structurally related aminobenzoic acid and benzoic acid derivatives, several key areas of biological activity can be postulated for this compound.